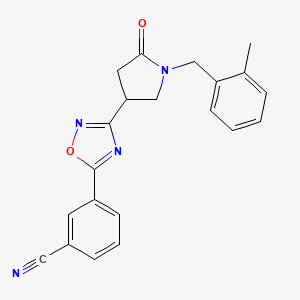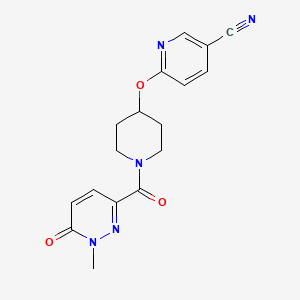
6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperidine rings would give the molecule a certain degree of rigidity. The carbonyl, ether, and nitrile functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The ether linkage might be cleaved under acidic conditions. The nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Heterocyclic Synthesis and Reactivity
The compound of interest is involved in the synthesis of heterocyclic compounds, serving as a precursor or intermediary in the creation of diverse chemical structures with potential applications in medicinal chemistry and material science. For instance, enaminones have been explored for their utility in heterocyclic syntheses, demonstrating the versatility of similar compounds in generating novel heterocyclic structures, such as 2,3-dihydropyridazine-4-carboxylic acids, which have significant potential in drug development and other applications (Abdulaziz Alnajjar et al., 2008).
Antimicrobial and Antifungal Activities
Compounds structurally related to the chemical of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies highlight the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. The synthesis and antimicrobial evaluation of nicotinamide derivatives, thieno[2,3-b]-pyridines, and other heterocyclic compounds containing the antipyrine moiety illustrate this application (Ismail M M Othman, 2013).
Biological Activity and Drug Development
The structural framework of the chemical lends itself to the synthesis of pharmacologically active molecules. Studies on indoles and related compounds, for example, have investigated their potential anti-inflammatory, ulcerogenic, and antispasmodic activities, showcasing the broader implications for drug discovery and development (O. Hishmat et al., 1999).
Antiproliferative Activity
A novel class of 6-indolypyridine-3-carbonitrile derivatives, synthesized through a one-pot multicomponent reaction involving structures akin to the compound of interest, exhibited antiproliferative activities against various cancer cell lines. This suggests the compound's potential role in the synthesis of anticancer agents, further emphasizing its importance in medicinal chemistry research (N. El-Sayed et al., 2014).
作用機序
Target of Action
The primary target of 6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
The compound interacts with its target, AP-1, by blocking its mediated luciferase activity . This interaction results in the inhibition of the transcriptional activity of AP-1, thereby modulating the expression of genes regulated by this transcription factor .
Biochemical Pathways
The compound affects the AP-1-NF-κB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and other cellular processes . By inhibiting AP-1, the compound can modulate these processes, potentially leading to anti-inflammatory, anti-cancer, and other therapeutic effects .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of gene expression regulated by AP-1 . This can result in a variety of cellular responses, including anti-inflammatory effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21-16(23)5-3-14(20-21)17(24)22-8-6-13(7-9-22)25-15-4-2-12(10-18)11-19-15/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQSRSRFYETRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



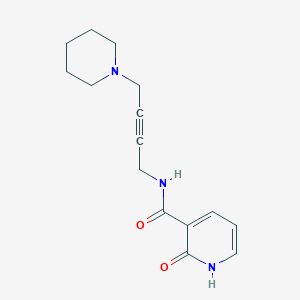
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)



![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)
![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)
![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)
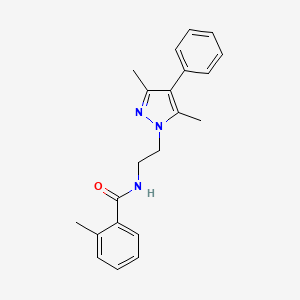
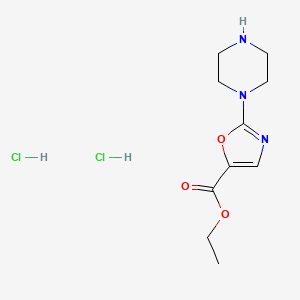
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)
